2-Bromo-1,3-difluoro-4-iodobenzene
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Overview
Description
2-Bromo-1,3-difluoro-4-iodobenzene is an organic compound with the molecular formula C6H2BrF2I. It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-difluoro-4-iodobenzene can be achieved through several methods. One common approach involves the diazotization of 2-fluoro-4-iodoaniline, followed by a Sandmeyer reaction to introduce the bromine atom . The reaction conditions typically involve the use of hydrochloric acid and sodium nitrite to form the diazonium salt, which is then treated with copper(I) bromide to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,3-difluoro-4-iodobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: Due to the presence of halogen atoms, this compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by nucleophiles.
Cross-Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound formed by the coupling of this compound with an arylboronic acid.
Scientific Research Applications
2-Bromo-1,3-difluoro-4-iodobenzene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Bromo-1,3-difluoro-4-iodobenzene depends on the specific application and reaction it is involved in. In nucleophilic substitution reactions, the compound acts as an electrophile, with the halogen atoms serving as leaving groups. In cross-coupling reactions, it participates as a coupling partner, forming new carbon-carbon bonds through the catalytic action of palladium complexes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoro-1-iodobenzene: Similar in structure but with one less fluorine atom.
1-Bromo-3-chloro-2-fluoro-4-iodobenzene: Contains a chlorine atom instead of one of the fluorine atoms.
2-Bromo-1-fluoro-4-iodobenzene: Contains only one fluorine atom.
Uniqueness
2-Bromo-1,3-difluoro-4-iodobenzene is unique due to the presence of both bromine and iodine atoms along with two fluorine atoms. This combination of halogens imparts distinct reactivity and properties, making it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
2-bromo-1,3-difluoro-4-iodobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2I/c7-5-3(8)1-2-4(10)6(5)9/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWGVTORNOVLIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Br)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596882 |
Source
|
Record name | 2-Bromo-1,3-difluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.88 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208076-06-5 |
Source
|
Record name | 2-Bromo-1,3-difluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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